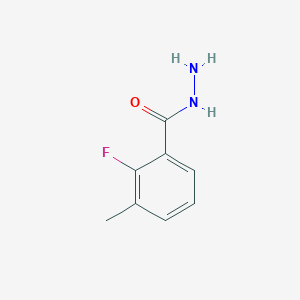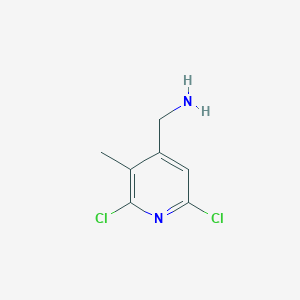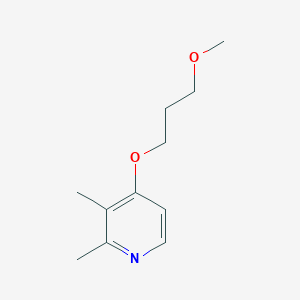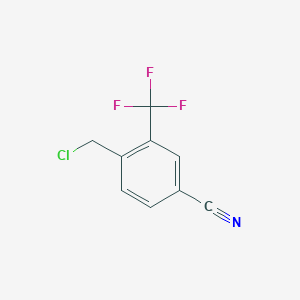
ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves the bromination of ethyl 3-methyl-1H-pyrrole-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure the complete bromination of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyrrole-2-carboxylate derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl 3-methyl-1H-pyrrole-2-carboxylate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted pyrrole derivatives.
Oxidation Reactions: Oxidized pyrrole-2-carboxylate derivatives.
Reduction Reactions: Reduced pyrrole-2-carboxylate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The pyrrole ring structure allows for π-π interactions with aromatic amino acids in proteins, enhancing its biological activity. The compound’s carboxylate group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparación Con Compuestos Similares
Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate: Another brominated pyrrole derivative with distinct chemical properties and uses.
Ethyl 5-methyl-1H-pyrrole-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-5(2)4-6(9)10-7/h4,10H,3H2,1-2H3 |
Clave InChI |
ABKSALVWRPOQQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(N1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)


![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)

![tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13667570.png)
![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)


![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)

![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)


